

Application Notes and Protocols: Synthesis of Carnosine-Conjugated Hyaluronate

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Compound of Interest					
Compound Name:	Carnosine conjugated hyalyronate				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronic acid (HA), a naturally occurring glycosaminoglycan, is a major component of the extracellular matrix and is renowned for its biocompatibility, biodegradability, and viscoelastic properties. Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with potent antioxidant, anti-glycating, and anti-inflammatory activities.[1][2] However, the therapeutic applications of both molecules can be limited by their rapid degradation in vivo by hyaluronidases and carnosinases, respectively.[1][3][4]

Covalent conjugation of carnosine to the hyaluronic acid backbone creates a new molecular entity, Carnosine-Conjugated Hyaluronate (HyCar), which exhibits synergistic effects. This bioconjugate demonstrates enhanced resistance to enzymatic degradation, thereby prolonging its biological half-life and localizing the potent antioxidant activity of carnosine.[3][4][5] These properties make HyCar a promising biomaterial for applications in drug delivery, tissue engineering, and the treatment of inflammatory conditions such as osteoarthritis.[4][6] This document provides a detailed protocol for the synthesis, purification, and characterization of carnosine-conjugated hyaluronate.

Chemistry of Conjugation

The synthesis of HyCar is typically achieved through a carbodiimide-mediated coupling reaction. This common and effective method involves the activation of the carboxylic acid



groups on the glucuronic acid residues of hyaluronic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). The NHS ester is a semi-stable intermediate that readily reacts with the primary amine of carnosine (or its esterified form) to form a stable amide bond.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis, purification, and characterization of carnosine-conjugated hyaluronate.

Materials and Equipment

- Reagents:
 - Sodium Hyaluronate (HA, specify molecular weight, e.g., 200 kDa or 700 kDa)
 - L-Carnosine methyl ester hydrochloride
 - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
 - N-Hydroxysuccinimide (NHS)
 - Tris(2-carboxyethyl)phosphine (TCEP) Optional, for reducing disulfide bonds if present
 - Dimethyl sulfoxide (DMSO), anhydrous
 - Deionized (DI) water, ultrapure
 - Ethanol, absolute
 - Hydrochloric acid (HCl), 1 M
 - Sodium hydroxide (NaOH), 1 M
 - Deuterium oxide (D₂O) for NMR analysis
- Equipment:
 - Analytical balance



- Magnetic stirrer and stir bars
- pH meter
- Reaction vessel (round-bottom flask or beaker)
- Dialysis tubing (MWCO 8-14 kDa)
- Lyophilizer (freeze-dryer)
- High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)
- Centrifuge and appropriate tubes
- Standard laboratory glassware

Protocol 1: Synthesis of Carnosine-Conjugated Hyaluronate

This protocol is adapted from methodologies described in the literature, employing a carbodiimide coupling agent in a mixed aqueous/organic solvent system.[6]

- · Dissolution of Hyaluronic Acid:
 - Accurately weigh 1.0 g of sodium hyaluronate.
 - In a suitable reaction vessel, dissolve the HA in 100 mL of a 1:1 (v/v) mixture of DI water and anhydrous DMSO.
 - Stir the mixture at room temperature until the HA is fully dissolved. This may take several hours.
- Activation of Hyaluronic Acid:
 - Once the HA is dissolved, add a molar excess of EDC and NHS. For 1.0 g of HA (approx.
 2.5 mmol of disaccharide repeat units), add the following:



- EDC: 480 mg (2.5 mmol, 1 molar equivalent)
- NHS: 290 mg (2.5 mmol, 1 molar equivalent)
- (Note: Molar ratios can be adjusted to control the degree of substitution. A higher excess of EDC/NHS will generally lead to higher carnosine loading.)
- Stir the reaction mixture at room temperature for 1-2 hours to allow for the activation of the carboxylic acid groups.
- Conjugation with Carnosine Methyl Ester:
 - In a separate container, dissolve 365 mg of carnosine methyl ester hydrochloride in a minimal amount of DMSO (e.g., 10-15 mL).
 - Slowly add the carnosine methyl ester solution to the activated hyaluronic acid solution.
 - Adjust the pH of the reaction mixture to 7.0-7.5 using 1 M NaOH to facilitate the nucleophilic attack of the amine.
 - Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

Protocol 2: Purification of the Conjugate

Purification is critical to remove unreacted reagents (carnosine, EDC, NHS) and byproducts (e.g., urea).

- · Precipitation:
 - Transfer the reaction mixture to a larger beaker.
 - Add 3-4 volumes of cold absolute ethanol to the mixture while stirring.[6]
 - A white, fibrous precipitate of the HyCar conjugate will form.
 - Allow the precipitate to settle for at least 1 hour at 4°C.
 - Decant the supernatant. The precipitate can be washed again with ethanol to remove residual impurities.



• Dialysis:

- Re-dissolve the precipitate in a sufficient volume of DI water.
- Transfer the solution to a dialysis tube (e.g., MWCO 12-14 kDa).
- Dialyze against a large volume of DI water for 2-3 days, changing the water every 8-12 hours to ensure complete removal of small-molecule impurities.

· Lyophilization:

- Freeze the purified HyCar solution at -80°C until completely solid.
- Lyophilize the frozen sample for 48-72 hours or until a dry, white, fluffy solid is obtained.
- Store the final product in a desiccator at 4°C or below.

Protocol 3: Characterization by ¹H-NMR Spectroscopy

¹H-NMR is the primary method to confirm the covalent conjugation and estimate the degree of carnosine loading.

- Sample Preparation: Dissolve 5-10 mg of the lyophilized HyCar product in 0.7 mL of D₂O.
- Data Acquisition: Acquire the ¹H-NMR spectrum on a suitable NMR spectrometer.
- Spectral Analysis:
 - Hyaluronic Acid Backbone: Characteristic signals for the HA backbone will be present, notably the N-acetyl methyl protons around 2.0 ppm.
 - o Conjugated Carnosine: Successful conjugation is confirmed by the appearance of signals corresponding to carnosine protons and a characteristic shift of the β -alanine protons. The signal for the protons on the C-2 carbon of the β -alanine moiety, which is adjacent to the newly formed amide bond, will be upfield shifted to approximately 2.44 ppm (from ~2.68 ppm in the unconjugated state).[3][6] The signals for the protons on the C-3 carbon of β -alanine may be downfield shifted to around 3.68 ppm and might be obscured by the HA backbone signals.[3][6]



 Degree of Substitution (DS): The DS can be calculated by comparing the integration of a carnosine-specific proton signal (e.g., the imidazole protons) with the integration of the HA N-acetyl methyl proton signal.

Formula for DS (%): DS (%) = [(Integration_Carnosine / N_protons_Carnosine) / (Integration_HA_acetyl / 3)] * 100 (Where N_protons_Carnosine is the number of protons for the chosen carnosine signal)

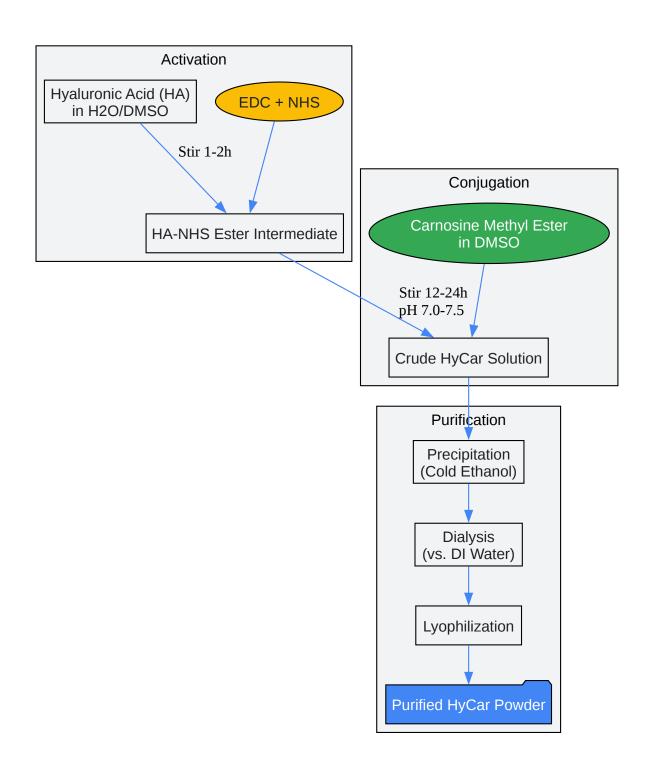
Data Presentation

The following table summarizes representative quantitative data for HyCar synthesis, demonstrating how different starting materials can influence the final product characteristics.

Parameter	Example 1	Example 2	Example 3	Reference
Hyaluronic Acid MW (kDa)	200	700	200	[4][5]
Carnosine Loading (%)	7	35	~19.9	[4][5],[6]
Final Composition	7 mg Car / 93 mg HA	35 mg Car / 65 mg HA	19.89 mg Car / 80.11 mg HA	By Calculation,
Characterization Method	¹ H-NMR	¹ H-NMR	¹ H-NMR	[3][4][6]

Visualizations Synthesis Workflow



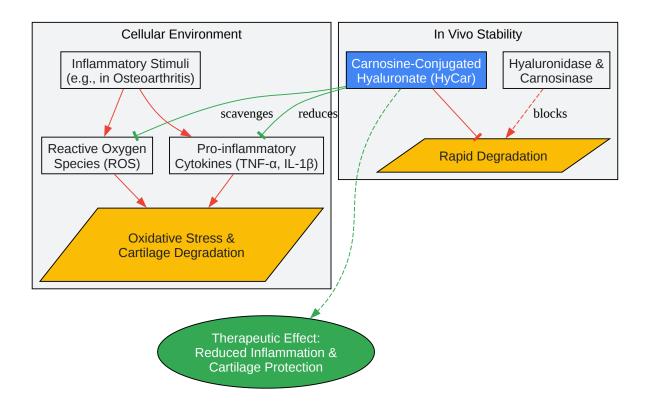


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Caption: Workflow for the synthesis and purification of Carnosine-Conjugated Hyaluronate.



Mechanism of Action



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Caption: Proposed mechanism of action for Carnosine-Conjugated Hyaluronate.

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